(S)-3-(Fmoc-amino)-3-(2,6-difluorophenyl)propanoic Acid
Description
Properties
Molecular Formula |
C24H19F2NO4 |
|---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19F2NO4/c25-19-10-5-11-20(26)23(19)21(12-22(28)29)27-24(30)31-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-11,18,21H,12-13H2,(H,27,30)(H,28,29) |
InChI Key |
YQNVBYKPZSXGEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Biological Activity
(S)-3-(Fmoc-amino)-3-(2,6-difluorophenyl)propanoic acid, also known as N-Fmoc-2,6-difluoro-L-phenylalanine, is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, applications in peptide synthesis, and potential therapeutic implications.
- Chemical Formula : C24H19F2NO4
- Molecular Weight : 423.42 g/mol
- CAS Number : 1235005-44-3
- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,6-difluorophenyl)propanoic acid
- Purity : 95% .
The biological activity of (S)-3-(Fmoc-amino)-3-(2,6-difluorophenyl)propanoic acid is primarily linked to its role as a building block in peptide synthesis. The Fmoc (fluorenylmethyloxycarbonyl) group is widely used for protecting amino groups during the synthesis of peptides. The introduction of difluorophenyl moieties can enhance the pharmacological properties of peptides by improving their stability and binding affinity to biological targets.
Applications in Peptide Synthesis
-
Solid-Phase Peptide Synthesis (SPPS) :
- The compound serves as an essential intermediate in SPPS, allowing for the efficient assembly of peptides with enhanced yields.
- Its unique structure facilitates the incorporation of fluorinated amino acids, which can modify the physicochemical properties of peptides.
- Bioconjugation :
- Fluorescent Probes :
- Click Chemistry :
Research Findings
Recent studies have demonstrated that incorporating fluorinated amino acids like (S)-3-(Fmoc-amino)-3-(2,6-difluorophenyl)propanoic acid into peptide sequences can significantly alter their biological activity:
- Enhanced Binding Affinity : Research indicates that peptides containing difluorophenyl residues exhibit increased binding affinities to specific receptors compared to their non-fluorinated counterparts.
- Stability Improvements : The fluorination can enhance the metabolic stability of peptides, reducing degradation rates in biological environments.
Case Studies
-
Antimicrobial Peptides :
- In a study examining antimicrobial peptides modified with difluorophenylalanine, researchers found that these modifications led to improved antimicrobial activity against resistant bacterial strains.
-
Cancer Therapeutics :
- Peptides designed with (S)-3-(Fmoc-amino)-3-(2,6-difluorophenyl)propanoic acid showed promising results in targeting cancer cells more effectively than traditional peptide drugs.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Peptide Synthesis | Key building block for solid-phase synthesis; enhances yield and efficiency |
| Bioconjugation | Facilitates attachment of biomolecules for drug development |
| Fluorescent Probes | Useful for imaging and labeling in cellular studies |
| Click Chemistry | Enables rapid formation of complex molecules |
| Antimicrobial Activity | Improved efficacy against resistant bacteria |
| Cancer Targeting | Enhanced targeting capabilities in cancer therapeutics |
Scientific Research Applications
Based on the search results, "(S)-3-(Fmoc-amino)-3-(2,6-difluorophenyl)propanoic acid" does not exist. However, closely related compounds include:
- Fmoc-2,6-Difluoro-L-Phenylalanine This is also known as N-Fmoc-2,6-difluoro-L-phenylalanine .
- (S)-3-(Fmoc-amino)-3-(2-nitrophenyl)propionic acid .
Here's a breakdown of their applications:
Overview
Fmoc-2,6-Difluoro-L-Phenylalanine, also known as N-Fmoc-2,6-difluoro-L-phenylalanine, is a building block used in peptide synthesis . It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is utilized for protection during selective deprotection, which helps in the assembly of complex peptide structures .
- 1235005-44-3
- Fmoc-Phe(2,6-DiF)-OH
- L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2,6-difluoro-
- (2S)-3-(2,6-difluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- IUPAC Name: (2S)-3-(2,6-difluorophenyl)-2-(9 H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- InChI: InChI=1S/C24H19F2NO4/c25-20-10-5-11-21(26)18(20)12-22(23(28)29)27-24(30)31-13-19-16-8-3-1-6-14(16)15-7-2-4-9-17(15)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1
- InChIKey: WNKYWXMLHBTJJW-QFIPXVFZSA-N
- SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC@@HC(=O)O
- Molecular Formula: C24H19F2NO4
- Molecular Weight: 423.4 g/mol
Applications in Scientific Research
- Peptide Synthesis: It acts as a building block in creating peptides, especially when using solid-phase peptide synthesis .
- Drug Development: Due to its structural features, it can be used to develop new drugs, particularly those that target specific biological pathways or receptors .
Overview
Fmoc-3-amino-3-(2-nitro-phenyl)-propionic acid is a chemical compound with a variety of applications in scientific research .
- (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-nitrophenyl)propanoic acid
- Molecular Formula : C24H20N2O6
- Molecular Weight : 432.43 g/mol
- Melting Point : 154-156°C
Applications in Scientific Research
- Peptide Synthesis: Employed as a building block in peptide synthesis, with the Fmoc group providing protection for selective deprotection during the creation of complex peptide structures .
- Drug Development: Useful in creating new pharmaceuticals because of its structural properties, especially for compounds targeting biological pathways or receptors .
- Bioconjugation: Used to attach biomolecules to surfaces or other molecules, improving the functionality of therapeutic or diagnostic tools .
- Research in Neuroscience: The nitrophenyl group can be used in studies about neurotransmitter activity, making it useful for research into neurological disorders and treatments .
- Material Science: Can be added to polymer matrices to create advanced materials with specific properties for use in coatings, adhesives and drug delivery systems .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Key Comparative Findings
Fluorine Substitution Patterns
- The 2,6-difluorophenyl group in the target compound provides symmetrical steric hindrance , which can improve binding selectivity in enzyme active sites compared to asymmetrical 3,4-difluorophenyl derivatives like SNAP-acid .
Protecting Group Utility
- Fmoc vs. Boc : The target compound’s Fmoc group allows orthogonal deprotection in SPPS, unlike tert-butoxycarbonyl (Boc), which requires stronger acids .
- Multi-protected derivatives (e.g., Fmoc-L-Dap(Alloc,Me)-OH ) enable sequential conjugation but introduce synthetic complexity, whereas the target compound’s single Fmoc group simplifies workflows.
Preparation Methods
Asymmetric Alkylation of Chiral Ni(II) Complexes
- Schiff Base Formation : Glycine reacts with (R,R)-N,N′-bis(2,2-dimethylpropylidene)ethylenediamine to form a Ni(II) complex.
- Alkylation : Treatment with 2,6-difluorobenzyl bromide under basic conditions (K₂CO₃, DMF) introduces the difluorophenyl group.
- Fmoc Protection : The Ni(II) complex is demetallated (EDTA), and the free amine is protected with Fmoc-Cl.
Data :
| Step | Yield (%) | ee (%) | Scale (g) |
|---|---|---|---|
| Alkylation | 85 | 98 | 100 |
| Fmoc Protection | 92 | - | 100 |
Advantages : High enantioselectivity (98% ee), scalable to >100 g.
Chiral Auxiliary-Mediated Synthesis
- Chiral Imine Formation : L-Alanine methyl ester reacts with pivalaldehyde to form a tert-butylidene imine.
- Curtis Rearrangement : Conversion to isocyanate intermediates enables β-amino acid formation.
- Difluorophenyl Introduction : Grignard reagent (2,6-difluorophenylmagnesium bromide) adds to the isocyanate.
- Fmoc Protection : Piperidine-mediated Fmoc-Cl coupling.
Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Curtis Rearrangement | 78 | 95% |
| Fmoc Protection | 89 | 97% |
Advantages : Avoids transition metals, suitable for GMP production.
Solid-Phase Peptide Synthesis (SPPS) Integration
- Resin Loading : Rink amide resin (0.38 mmol/g) functionalized with Fmoc-protected β³-amino acid.
- Difluorophenyl Coupling : HATU-mediated coupling of 2,6-difluorobenzoic acid.
- Cleavage : TFA/phenol/water (85:5:10) liberates the peptide-resin conjugate.
Data :
| Resin Type | Coupling Efficiency (%) | Purity (LC-MS) |
|---|---|---|
| TentaGel® HL RAM | 99 | 90% |
Advantages : Enables direct incorporation into peptides without isolation.
Optimization and Challenges
Stereochemical Control
Difluorination Strategies
| Method | Reagent | Yield (%) |
|---|---|---|
| Electrophilic Fluorination | Selectfluor® | 60 |
| Balz-Schiemann Reaction | NaNO₂/HBF₄ | 35 |
| Direct Coupling | 2,6-Difluorophenylboronic Acid | 82 |
Key Insight : Suzuki-Miyaura coupling minimizes byproducts compared to electrophilic routes.
Analytical Characterization
- HPLC : C18 column (4.6 × 250 mm), gradient 20–80% acetonitrile/0.1% TFA, retention time 12.3 min.
- MS (ESI+) : m/z 424.2 [M+H]⁺.
- ¹⁹F NMR : δ –112.3 (d, J = 8.5 Hz, 2F).
Applications in Drug Discovery
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
